![molecular formula C8H12F2N4O B2588673 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide CAS No. 1005631-76-4](/img/structure/B2588673.png)
2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide (CAS# 1005631-76-4) is a useful research chemical . It has a molecular weight of 218.20 and a molecular formula of C8H12F2N4O .
Synthesis Analysis
While specific synthesis methods for 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide were not found, there have been significant advances in difluoromethylation processes based on X–CF2H bond formation . These processes have benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide can be represented by the canonical SMILES string: CC1=CC(=NN1C©C(=O)NN)C(F)F .科学的研究の応用
Antimicrobial and Antimycobacterial Activities
- A study synthesized various derivatives of diflunisal hydrazide-hydrazones, including 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid derivatives, which were screened for antimycobacterial activity against Mycobacterium tuberculosis and antimicrobial activities against various bacteria, fungi, and yeast species. Some compounds demonstrated significant activity against specific bacterial strains (Küçükgüzel et al., 2003).
Magnetic Behavior in Chemistry
- Research on tetra-μ3-fluorododecakis(5-methylpyrazole-N2)tetrametal(II) tetrakis(tetrafluoroborates) involved derivatives of methylpyrazole, indicating potential application in studying magnetic susceptibility and interactions in chemical compounds (Hoedt & Reedijk, 1981).
Organic Synthesis and Biological Activity
- Fluorinated alcohols were used as solvents to increase the regioselectivity in pyrazole formation, leading to the synthesis of fluorinated analogs of Tebufenpyrad with acaricide activity. This highlights the role of 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide in facilitating the synthesis of biologically active compounds (Fustero et al., 2008).
Crystallography and Coordination Chemistry
- Investigations into the coordination properties of pyrazole-derived ligands, including 5(3)-methylpyrazole, for nickel(II) complexes, explored the potential of these compounds in coordination chemistry and their significance in biological systems (Saha & Datta, 1981).
Biochemical Toxicology
- A study on the biochemical toxicology of 1,3‐difluoro‐2‐propanol, which is closely related to the difluoromethyl group in the compound , explored the potential of 4‐methylpyrazole as an antidote. This research provides insights into the biochemical interactions and toxicological aspects of similar compounds (Feldwick et al., 1998).
Synthesis of Biologically Active Compounds
- The compound's derivatives have been used in the synthesis of novel heterocyclic compounds with potential as anticancer agents. This involves the preparation of thiadiazoles and thiazoles incorporating the pyrazole moiety, highlighting its importance in the development of new pharmaceuticals (Gomha et al., 2014).
将来の方向性
While specific future directions for 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide were not found, the field of difluoromethylation has seen significant advances and continues to be an active area of research . This includes the development of new difluoromethylation reagents and methods, which could potentially be applied to the synthesis and study of compounds like 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide .
特性
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N4O/c1-4-3-6(7(9)10)13-14(4)5(2)8(15)12-11/h3,5,7H,11H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFGLKDQYMJMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NN)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanehydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2588593.png)
![N-Cyclopentyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2588594.png)
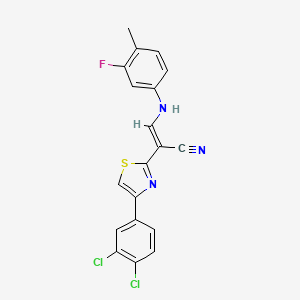
![5-methyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588598.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2588599.png)
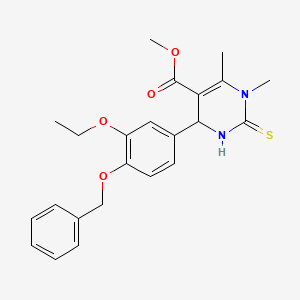
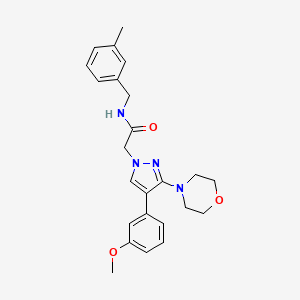
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2588606.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2588607.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid](/img/structure/B2588608.png)
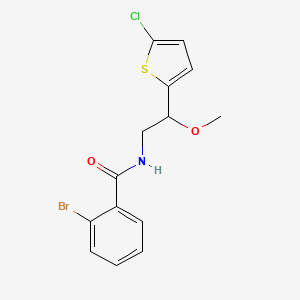
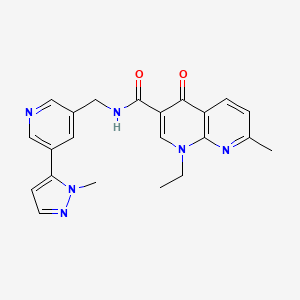
![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2588611.png)
![6-[(4-bromobenzoyl)amino]-N-(2-fluorobenzyl)chromane-3-carboxamide](/img/structure/B2588612.png)